trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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Description
“trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 57078-12-3 and a molecular weight of 262.31 . The IUPAC name for this compound is (1R,2R)-2-(4-methoxybenzoyl)cyclohexanecarboxylic acid . The compound is not chirally pure as it contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 . This indicates the molecular structure of the compound. It contains a total of 38 bonds, including 20 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 carboxylic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.31 . It contains a total of 38 bonds, including 20 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 carboxylic acid .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Mass Spectra: The cyclohexane derivatives, including trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, have been studied for their synthesis and mass spectra. These compounds have been synthesized from various starting materials and analyzed for their structural properties (Bekkum et al., 2010).
Photodecomposition and Photochemistry
- Photochemical Reactions: The photochemistry of related cyclohexane derivatives has been explored. These studies provide insights into the photodecomposition and reaction mechanisms of compounds similar to trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid (Roscher et al., 1994).
Enzyme-Mediated Reactions
- Enzyme Mediated Resolution: Enzyme-mediated reactions involving cyclohexanol derivatives, which are structurally related to trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, have been studied. This research highlights the role of enzymes in the resolution and synthesis of such compounds (Zarevúcká et al., 1994).
Metabolism Studies
- Metabolism by Microorganisms: Research on the metabolism of cyclohexane carboxylic acid by specific microorganisms offers insights into the biodegradation and bioconversion of compounds like trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid. This is crucial for understanding its environmental impact and potential biotechnological applications (Taylor & Trudgill, 1978).
Crosslinking Reactions and Kinetics
- Crosslinking Kinetics: Studies on the crosslinking kinetics of cycloaliphatic epoxides, closely related to trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid, provide insights into their reactivity and potential applications in polymer science (Wu & Soucek, 1998).
properties
IUPAC Name |
(1R,2R)-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVQAVHPOFZFQS-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197452 |
Source
|
Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
57078-12-3 |
Source
|
Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57078-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxylic acid, 2-(4-methoxybenzoyl)-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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